7-(2-hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Descripción

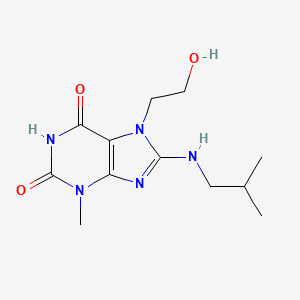

7-(2-Hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine-2,6-dione compound characterized by three key structural features:

- Position 3: A methyl group, a common substituent in xanthine derivatives to modulate metabolic stability .

- Position 7: A 2-hydroxyethyl chain, which enhances solubility and influences pharmacokinetic properties .

- Position 8: An isobutylamino group, a branched alkylamine substitution that may confer selectivity in receptor binding or enzymatic inhibition .

The compound shares structural motifs with antidiabetic drugs like linagliptin (e.g., the purine-2,6-dione core) but lacks the quinazoline-methyl and butynyl groups critical for dipeptidyl peptidase-4 (DPP-4) inhibition .

Propiedades

IUPAC Name |

7-(2-hydroxyethyl)-3-methyl-8-(2-methylpropylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O3/c1-7(2)6-13-11-14-9-8(17(11)4-5-18)10(19)15-12(20)16(9)3/h7,18H,4-6H2,1-3H3,(H,13,14)(H,15,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDJWEZBIMJMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic synthesis. One common method starts with the preparation of the purine core, followed by the introduction of the hydroxyethyl, isobutylamino, and methyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

7-(2-hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the purine ring or the substituent groups.

Substitution: The isobutylamino group can be substituted with other amines or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Aplicaciones Científicas De Investigación

7-(2-hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical products.

Mecanismo De Acción

The mechanism of action of 7-(2-hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and application.

Comparación Con Compuestos Similares

Position 7 Modifications

- The 2-hydroxyethyl group in the target compound and etophylline improves water solubility compared to hydrophobic substituents like 7-pentyl (e.g., in compound 35) or 7-benzyl (compound 15) .

- Linagliptin’s 7-butynyl group contributes to prolonged half-life by resisting metabolic oxidation, a feature absent in the target compound .

Position 8 Modifications

- Isobutylamino (target compound) vs. ethylamino (compound 35): The branched chain in isobutylamino may reduce off-target effects by sterically hindering non-specific binding .

- 3-Aminopiperidin-1-yl in linagliptin enables strong hydrogen bonding with DPP-4’s catalytic site, whereas the target compound’s isobutylamino likely engages in weaker van der Waals interactions .

Actividad Biológica

7-(2-hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules. Its unique structure, characterized by specific substitutions on the purine ring, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Information

- Molecular Formula : C10H15N5O4

- IUPAC Name : 7-(2-hydroxyethyl)-8-(isobutylamino)-3-methylpurine-2,6-dione

- SMILES : CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CCO

- InChI : InChI=1S/C10H15N5O4/c1-14-7-6(8(18)13-10(14)19)15(3-5-17)9(12-7)11-2-4-16/h16-17H,2-5H2,1H3,(H,11,12)(H,13,18,19)

| Property | Value |

|---|---|

| Molecular Weight | 245.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

| LogP | Not available |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in cellular signaling pathways. It is believed to modulate enzyme activities and influence cellular processes through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in purine metabolism and cellular signaling.

- Receptor Binding : It may act as an antagonist or agonist at specific receptors, influencing downstream signaling pathways.

Therapeutic Potential

Research has indicated several areas where this compound demonstrates potential therapeutic benefits:

- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Neuroprotective Effects : There is emerging evidence that it could protect neuronal cells from oxidative stress.

Study 1: Anti-inflammatory Effects

A study conducted on murine models showed that administration of this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to cell cycle arrest and induction of apoptosis .

Study 3: Neuroprotection

Research involving neuronal cell cultures revealed that the compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other purine derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Caffeine | Stimulant | Methylxanthine derivative |

| Theophylline | Bronchodilator | Used in respiratory diseases |

| Adenosine | Modulator of energy transfer | Naturally occurring nucleoside |

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Synthesis involves multi-step alkylation and amination of the purine core. Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the 8-position .

- Catalyst use : Lewis acids (e.g., AlCl₃) improve regioselectivity during alkylation of the 7-position hydroxyethyl group .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amination steps .

- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 10:1) isolates the compound ≥95% purity .

Q. What analytical techniques are critical for structural characterization?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., isobutylamino at C8, hydroxyethyl at C7) via coupling patterns and chemical shifts .

- X-ray crystallography : Resolves steric effects of the isobutylamino group and hydrogen-bonding interactions .

- HPLC-MS : Validates molecular weight (C₁₄H₂₂N₆O₃; calc. 322.17 g/mol) and detects trace impurities .

Q. How do substituents influence solubility and stability under experimental conditions?

- Methodological Answer :

- Hydroxyethyl group : Increases hydrophilicity (logP ≈ 1.2) but requires pH >7 for stability to prevent lactone formation .

- Isobutylamino group : Enhances lipid membrane permeability but may aggregate in aqueous buffers (e.g., PBS). Use co-solvents like DMSO (≤5% v/v) .

- Degradation pathways : Monitor via accelerated stability studies (40°C/75% RH; t₁/₂ = 14 days) using UV-HPLC .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no effect) be resolved?

- Methodological Answer : Discrepancies arise from assay conditions:

- Enzyme source : Recombinant vs. native enzymes (e.g., human PARP1 vs. bacterial homologs) yield differing IC₅₀ values .

- Cellular models : Compare immortalized cell lines (HEK293) vs. primary cells to assess off-target effects .

- Structural analogs : Test 8-cyclohexylamino or 7-ethyl derivatives to isolate substituent-specific activity .

Q. What computational approaches predict binding modes with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with adenosine receptors; prioritize poses with hydrogen bonds to purine N7 and C6 carbonyl .

- QSAR modeling : Train models on purine derivatives (n=50) to correlate logD values with IC₅₀ trends .

- MD simulations : Simulate 100-ns trajectories in GROMACS to assess stability of the hydroxyethyl group in solvent-exposed pockets .

Q. How can regioselective functionalization be achieved at the purine core?

- Methodological Answer :

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to block the 7-hydroxyethyl group during 8-position amination .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) for alkylation steps while maintaining >90% yield .

- Electrophilic directing groups : Introduce bromine at C2 to steer amination to C8 via steric effects .

Q. What strategies identify and quantify synthetic impurities?

- Methodological Answer :

- LC-MS/MS : Detect byproducts (e.g., 8-deaminated analogs) using MRM transitions (m/z 322 → 205) .

- NMR impurity profiling : Compare ¹H NMR integrals of aromatic protons (δ 8.1–8.3 ppm) to estimate purity .

- Stability-indicating assays : Stress testing (acid/base hydrolysis) identifies degradation products .

Q. How does the hydroxyethyl group mediate covalent interactions with biological targets?

- Methodological Answer :

- Electrophilic intermediates : Oxidize the hydroxyethyl group to a ketone (e.g., with KMnO₄) to form Schiff bases with lysine residues .

- Isothermal titration calorimetry (ITC) : Quantify binding entropy (ΔS) changes upon hydroxyethyl modification .

- Click chemistry : Introduce azide tags to track hydroxyethyl-mediated protein adducts via CuAAC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.